molecular formula C20H14N4S B5365594 3-[(naphthalen-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

3-[(naphthalen-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B5365594
M. Wt: 342.4 g/mol
InChI Key: QVUXXCHZEHPECX-UHFFFAOYSA-N
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Description

The compound 3-[(naphthalen-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole belongs to the triazinoindole class, characterized by a fused tricyclic scaffold combining indole and 1,2,4-triazine moieties. For instance, triazinoindole thiol intermediates (e.g., 5H-[1,2,4]triazino[5,6-b]indole-3-thiol) react with halogenated alkyl/aryl reagents under basic conditions to introduce sulfanyl substituents . Key synthesis steps include:

  • Intermediate preparation: Isatin derivatives are condensed with thiosemicarbazide to form tricyclic thiones .
  • Substitution: The thione undergoes alkylation or arylation using bromoacetamides, chloroacetamides, or other halogenated reagents in solvents like DMF or THF, often catalyzed by bases such as K₂CO₃ .
  • Purification: Products are isolated via column chromatography and characterized by NMR, LCMS, and elemental analysis .

Properties

IUPAC Name

3-(naphthalen-1-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4S/c1-2-9-15-13(6-1)7-5-8-14(15)12-25-20-22-19-18(23-24-20)16-10-3-4-11-17(16)21-19/h1-11H,12H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUXXCHZEHPECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NC4=C(C5=CC=CC=C5N4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(naphthalen-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with naphthalen-1-ylmethyl halides under basic conditions. One common method includes the use of sodium hydroxide (NaOH) in a mixture of water (H₂O) and dimethyl sulfoxide (DMSO) as the solvent . The reaction proceeds through the formation of a thiolate intermediate, which then undergoes nucleophilic substitution with the naphthalen-1-ylmethyl halide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(Naphthalen-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group

Biological Activity

3-[(naphthalen-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, based on diverse research findings.

Chemical Structure

The compound features a complex structure characterized by a triazino-indole core linked to a naphthalenylmethyl sulfanyl group. This unique arrangement is believed to contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of triazino-indole compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to this compound have shown activity against various Gram-positive and Gram-negative bacteria. A study reported that certain derivatives displayed minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Compound TypeTarget BacteriaMIC (μg/mL)
Triazino-Indole DerivativeS. aureus6.25
Triazino-Indole DerivativeE. coli25

Anticancer Activity

The anticancer potential of triazino-indoles has been explored extensively. The presence of specific functional groups in the structure is associated with enhanced cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : Compounds were evaluated against human glioblastoma (U251) and melanoma (WM793) cells.
  • IC50 Values : Some derivatives exhibited IC50 values as low as 10–30 µM, indicating potent cytotoxic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups (e.g., nitro groups) at specific positions on the aromatic rings enhances antibacterial and anticancer activities.
  • Hydrophobic Moieties : The presence of hydrophobic groups improves the lipophilicity of the compounds, facilitating better membrane penetration and biological efficacy .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated several triazino-indole derivatives for their antimicrobial properties using the agar well diffusion method. The results indicated that certain compounds were as effective as standard antibiotics like ciprofloxacin and vancomycin against resistant strains .

Case Study 2: Cytotoxicity Assessment

In vitro assays assessed the cytotoxic effects of this compound against multiple cancer cell lines. The findings revealed that modifications in the structure significantly influenced the potency, with some variants demonstrating superior activity compared to conventional chemotherapeutics such as doxorubicin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Features and Activities of Triazinoindole Derivatives

Compound Structure Substituent Type Biological Activity (Key Findings) Reference
2-((5-Methyl-5H-triazinoindol-3-yl)thio)-N-(4-chlorophenyl)acetamide Arylthioacetamide Antimicrobial (MIC: 8–32 µg/mL against S. aureus and E. coli)
3-Methyl-1H-pyrazol-5(4H)-one-triazinoindole hybrids Pyrazolone Antifungal (IC₅₀: 12–25 µM against C. albicans)
Iron-chelating derivatives with pyridinocycloalkyl moieties Heterocyclic iron chelators Antiproliferative (IC₅₀: 0.5–5 µM against MCF-7 and HepG2 cancer cells)
1-(3-(5-Ethyl-triazinoindol-3-ylthio)propyl)-1H-benzimidazol-2(3H)-one Benzimidazolylthioalkyl Antitubercular (IC₅₀: 0.2 mmol/L against M. tuberculosis RmlC enzyme)
Triazinoindole-benzene sulfonamide conjugates Sulfonamide-triazole Carbonic anhydrase inhibition (Kᵢ: 4–15 nM against CA II and IX)
3-(((1H-Benzimidazol-2-yl)methyl)thio)-8-nitro-triazinoindole Nitrobenzimidazolylmethylthio Urease inhibition (IC₅₀: 1.8 µM, 10-fold potency over thiourea standard)
2-(Triazinoindol-3-ylthio)-N-(substituted phenyl)acetamides Substituted phenylacetamide Antidepressant (ED₅₀: 15–30 mg/kg in forced swim test)

Key Comparative Insights

Antimicrobial Activity: Arylthioacetamides (e.g., N-(4-chlorophenyl) derivatives) exhibit broad-spectrum antimicrobial activity due to hydrophobic interactions with bacterial membranes . Pyrazolone hybrids show enhanced antifungal activity compared to non-heterocyclic analogs, likely due to hydrogen bonding with fungal enzymes .

Anticancer and Antiproliferative Effects: Iron-chelating derivatives (e.g., pyridinocycloalkyl moieties) disrupt cellular iron homeostasis, showing potent activity against cancer cells . Fused pyrimido-triazinoindole derivatives demonstrate improved anticancer activity (IC₅₀: 2–10 µM) over simpler triazinoindoles, attributed to increased molecular rigidity and DNA intercalation .

Enzyme Inhibition :

  • Sulfonamide-triazole conjugates selectively inhibit tumor-associated carbonic anhydrase IX, crucial for pH regulation in cancer cells .
  • Urease inhibitors with nitrobenzimidazolylmethylthio groups exhibit superior activity due to electrophilic nitro groups interacting with the enzyme’s active site .

Structural Impact on Bioavailability :

  • Naphthalenylmethylthio analogs (inferred from naphthalene-containing derivatives in ) may offer enhanced blood-brain barrier penetration compared to smaller substituents, explaining the antidepressant efficacy of arylthioacetamides .

Q & A

Basic: How can reaction conditions be optimized to improve the synthetic yield of 3-[(naphthalen-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole?

Methodological Answer:
Key parameters to optimize include:

  • Temperature: Elevated temperatures (e.g., 60–80°C) often accelerate coupling reactions but may require reflux conditions for intermediates like triazinoindole precursors .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of sulfur-containing intermediates, while ethereal solvents (THF) may improve regioselectivity .
  • Catalysts: Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate sulfanyl group incorporation .
  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining high purity (e.g., 30-minute cycles at 100°C) .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of naphthalene protons (δ 7.2–8.5 ppm) and triazinoindole ring systems (δ 8.0–9.0 ppm). 2D NMR (COSY, HSQC) resolves fused-ring connectivity .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z ~435.12 for C₂₁H₁₅N₄S₂) and detects fragmentation patterns indicative of sulfanyl bond stability .
  • HPLC-PDA: Assesses purity (>95%) and identifies byproducts (e.g., desulfurized analogs) using C18 columns with acetonitrile/water gradients .

Advanced: How should researchers design experiments to evaluate the compound’s pharmacological activity while minimizing false positives?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorogenic substrates (e.g., caspase-3) with IC₅₀ determinations at varying concentrations (1 nM–100 µM) .
    • Cell Viability: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) and normalization to solvent-only groups .
  • In Vivo Models:
    • Dose-Response Studies: Administer intraperitoneally (10–50 mg/kg) in xenograft models, monitoring tumor volume and toxicity via serum ALT/AST levels .
  • Counter-Screens: Test against off-target receptors (e.g., GPCR panels) to rule out nonspecific binding .

Advanced: How can contradictory bioactivity data between independent studies be resolved?

Methodological Answer:

  • Purity Verification: Re-analyze batches via HPLC and LC-MS to exclude impurities (e.g., oxidized sulfur byproducts) that may skew results .
  • Orthogonal Assays: Cross-validate using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
  • Structural Analog Comparison: Test derivatives (e.g., propyl or benzyl substituents) to isolate the impact of the naphthalen-1-ylmethyl group on activity .

Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified naphthalene (e.g., halogenated) or triazinoindole groups (e.g., methyl at position 5) to assess steric/electronic effects .
  • Computational Docking: Use AutoDock Vina with protein targets (e.g., Bcl-2 family proteins) to predict binding modes and guide synthetic priorities .
  • Free-Wilson Analysis: Quantify contributions of substituents to bioactivity using regression models on IC₅₀ data from analog libraries .

Basic: What methodologies improve solubility and formulation stability for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems: Use PEG-400/water (70:30) or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL) .
  • Prodrug Strategies: Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve bioavailability .
  • Lyophilization: Prepare stable lyophilized powders with cryoprotectants (trehalose) for long-term storage .

Advanced: How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C, monitoring degradation via HPLC .
  • Light/Heat Stress Tests: Store at 40°C/75% RH for 4 weeks or under UV light (254 nm) to identify photolytic byproducts .
  • Metabolite Profiling: Use liver microsomes (human/rat) with NADPH cofactor to detect Phase I metabolites (e.g., sulfoxide formation) .

Advanced: What techniques are suitable for studying interactions with biomolecular targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka, kd) to immobilized targets (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • X-ray Crystallography: Co-crystallize with target proteins (e.g., Mcl-1) to resolve binding site geometry at ≤2.0 Å resolution .

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